molecular formula C17H23ClN2O2 B555376 (S)-2-Amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide monohydrochloride CAS No. 4467-68-9

(S)-2-Amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide monohydrochloride

Cat. No. B555376
CAS RN: 4467-68-9
M. Wt: 322.8 g/mol
InChI Key: NECOEODWTUWPBP-RSAXXLAASA-N
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Description

(S)-2-Amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide monohydrochloride, also known as (S)-AMMV, is a synthetic compound that has been studied for its potential applications in research and development. It is a derivative of the natural amino acid valine, and has been used in a variety of laboratory experiments.

Scientific Research Applications

(S)-AMMV has been used in a variety of scientific research applications. It has been used in studies of the structure-activity relationship of the valine derivative class of compounds. It has also been used as a tool to investigate the pharmacological mechanisms of action of other compounds. Additionally, (S)-AMMV has been used to study the pharmacokinetics of drugs and to identify potential drug targets.

Mechanism Of Action

The exact mechanism of action of (S)-AMMV is not fully understood. However, it is believed to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, which is an important target for psychostimulant drugs. It is also believed to interact with other receptors, such as the serotonin and dopamine receptors, and to modulate their activity.

Biochemical And Physiological Effects

(S)-AMMV has been shown to produce a variety of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, such as serotonin and dopamine, in the brain. This can lead to increased alertness, improved mood, and increased energy levels. Additionally, (S)-AMMV has been shown to reduce anxiety and improve cognitive performance.

Advantages And Limitations For Lab Experiments

The use of (S)-AMMV in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations. For example, (S)-AMMV is not water-soluble, and therefore it must be dissolved in an organic solvent before use. Additionally, it may be difficult to obtain in large quantities.

Future Directions

The potential applications of (S)-AMMV are still being explored. Future research may focus on its use in drug development, as well as its potential therapeutic applications. Additionally, further research may be conducted to better understand its mechanism of action and the biochemical and physiological effects it produces. Additionally, (S)-AMMV may be used in combination with other compounds to develop more effective treatments for various diseases and conditions. Finally, (S)-AMMV may be used in the development of new and improved laboratory techniques, such as high-throughput screening and drug delivery systems.

properties

IUPAC Name

(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2.ClH/c1-11(2)8-15(18)17(20)19-13-9-12-6-4-5-7-14(12)16(10-13)21-3;/h4-7,9-11,15H,8,18H2,1-3H3,(H,19,20);1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECOEODWTUWPBP-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196267
Record name (S)-2-Amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide monohydrochloride

CAS RN

4467-68-9
Record name Pentanamide, 2-amino-N-(4-methoxy-2-naphthalenyl)-4-methyl-, monohydrochloride, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4467-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-Amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004467689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-Amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.488
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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